4-Sec-butylbenzenesulfonyl chloride

Overview

Description

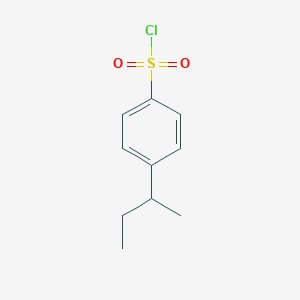

4-Sec-butylbenzenesulfonyl chloride (also known as 4-SBBC) is an organic compound with the chemical formula C8H13ClO2S. It is a colorless, water-soluble, crystalline solid that is used in a variety of applications in synthetic organic chemistry. It is a sulfonyl chloride derivative and is primarily used as a reagent in the synthesis of various organic compounds. 4-SBBC is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Proteomics Research

4-Sec-butylbenzenesulfonyl chloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. This compound is used as a specialty reagent in the modification of proteins and peptides. It aids in the identification and quantification of proteins and their post-translational modifications, which is crucial for understanding biological processes and disease mechanisms .

Electrocatalysis

In the field of electrocatalysis, 4-Sec-butylbenzenesulfonyl chloride can be employed to modify electrodes or other surfaces to enhance their catalytic properties. This is particularly relevant in the development of energy conversion devices, such as fuel cells and electrolyzers, where efficient catalysis is key to performance .

Material Synthesis

This chemical serves as a precursor or intermediate in the synthesis of advanced materials. Its role in controlling the nucleation and growth of materials is significant, especially in the production of polymers and nanomaterials with specific properties for industrial applications .

Organic Synthesis

As a sulfonyl chloride, 4-Sec-butylbenzenesulfonyl chloride is a versatile reagent in organic synthesis. It is used for introducing the sulfonyl group into organic molecules, which is a valuable transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Analytical Chemistry

In analytical chemistry, this compound can be used to derivatize compounds to enhance their detectability or to change their physicochemical properties for analysis. It is particularly useful in chromatography and mass spectrometry for the separation and detection of complex mixtures .

Green Chemistry

4-Sec-butylbenzenesulfonyl chloride: finds application in green chemistry as a reagent that can be used in environmentally benign solvents, such as deep eutectic solvents (DESs). These solvents are known for their eco-friendly nature and can be used in various chemical transformations, including those involving 4-Sec-butylbenzenesulfonyl chloride , to minimize the environmental impact of chemical processes .

properties

IUPAC Name |

4-butan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWCEGFXTKWVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396275 | |

| Record name | 4-sec-butylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56609-83-7 | |

| Record name | 4-sec-butylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(butan-2-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

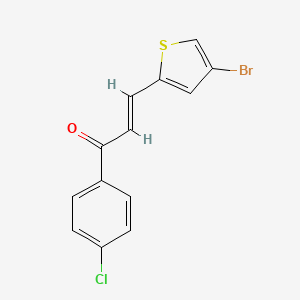

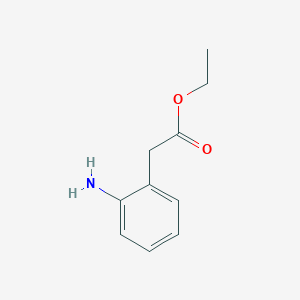

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)